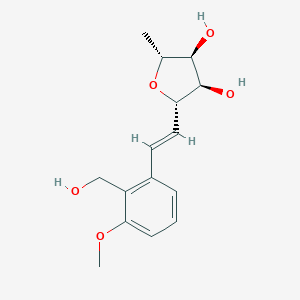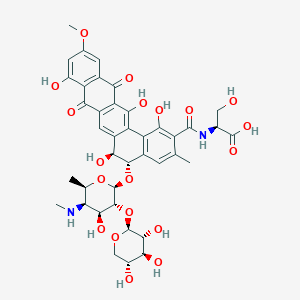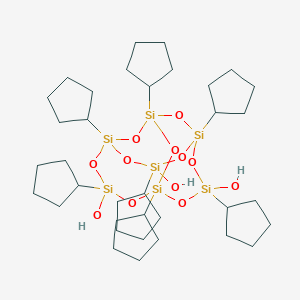![molecular formula C9H12S2 B143353 1-[2-(Sulfanylmethyl)phenyl]ethanethiol CAS No. 136103-76-9](/img/structure/B143353.png)
1-[2-(Sulfanylmethyl)phenyl]ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Sulfanylmethyl)phenyl]ethanethiol, also known as MPTP, is a chemical compound that has been extensively studied for its potential application in scientific research. MPTP is a thiol compound that has a phenyl ring attached to it, which makes it an important molecule for studying the biochemical and physiological effects of thiol compounds.
Wirkmechanismus
1-[2-(Sulfanylmethyl)phenyl]ethanethiol is metabolized by the enzyme monoamine oxidase-B (MAO-B) to form a toxic metabolite called MPP+. MPP+ is taken up by dopamine neurons in the brain, where it causes oxidative stress and cell death. This mechanism of action is similar to that observed in Parkinson's disease, where dopamine neurons in the brain are selectively destroyed.
Biochemical and Physiological Effects:
1-[2-(Sulfanylmethyl)phenyl]ethanethiol has been shown to cause a range of biochemical and physiological effects. In addition to causing oxidative stress and cell death in dopamine neurons, 1-[2-(Sulfanylmethyl)phenyl]ethanethiol has been shown to cause a decrease in dopamine levels in the brain. 1-[2-(Sulfanylmethyl)phenyl]ethanethiol has also been shown to cause changes in the expression of genes involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(Sulfanylmethyl)phenyl]ethanethiol is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. One of the advantages of using 1-[2-(Sulfanylmethyl)phenyl]ethanethiol is that it causes symptoms similar to those observed in Parkinson's disease, making it a useful model for studying the disease. However, there are also limitations to using 1-[2-(Sulfanylmethyl)phenyl]ethanethiol in lab experiments. 1-[2-(Sulfanylmethyl)phenyl]ethanethiol is a toxic compound that can be dangerous to handle, and it is not suitable for use in human studies.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(Sulfanylmethyl)phenyl]ethanethiol. One area of research is the development of new treatments for Parkinson's disease based on the mechanism of action of 1-[2-(Sulfanylmethyl)phenyl]ethanethiol. Another area of research is the development of new animal models for studying neurodegenerative disorders. Finally, there is a need for further research on the biochemical and physiological effects of 1-[2-(Sulfanylmethyl)phenyl]ethanethiol, particularly in relation to oxidative stress and inflammation.
Synthesemethoden
The synthesis of 1-[2-(Sulfanylmethyl)phenyl]ethanethiol involves the reaction of 2-(chloromethyl)phenylmethanethiol with sodium sulfide in the presence of a catalyst. The resulting product is then purified by recrystallization. The yield of the synthesis method is typically high, and the purity of the product can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-[2-(Sulfanylmethyl)phenyl]ethanethiol has been extensively studied for its potential application in scientific research. One of the primary applications of 1-[2-(Sulfanylmethyl)phenyl]ethanethiol is in the study of Parkinson's disease. 1-[2-(Sulfanylmethyl)phenyl]ethanethiol is known to cause symptoms similar to those observed in Parkinson's disease, making it a valuable tool for studying the disease and developing new treatments.
Eigenschaften
CAS-Nummer |
136103-76-9 |
|---|---|
Produktname |
1-[2-(Sulfanylmethyl)phenyl]ethanethiol |
Molekularformel |
C9H12S2 |
Molekulargewicht |
184.3 g/mol |
IUPAC-Name |
1-[2-(sulfanylmethyl)phenyl]ethanethiol |
InChI |
InChI=1S/C9H12S2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,10-11H,6H2,1H3 |
InChI-Schlüssel |
JVVKEOZLOMAVFP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1CS)S |
Kanonische SMILES |
CC(C1=CC=CC=C1CS)S |
Synonyme |
1,2-Benzenedimethanethiol,-alpha--methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




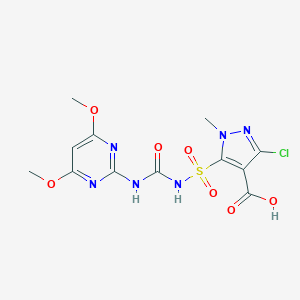
![N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B143277.png)
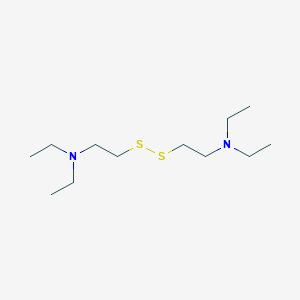
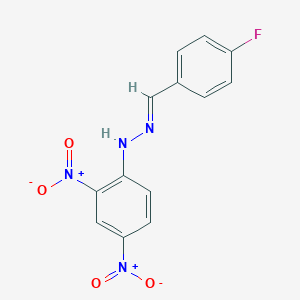
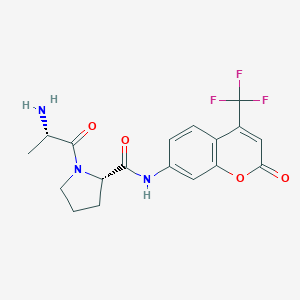
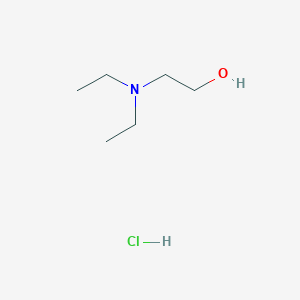
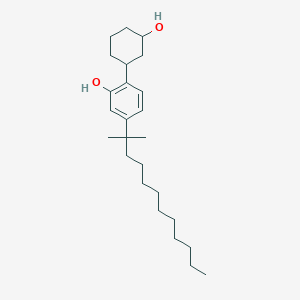
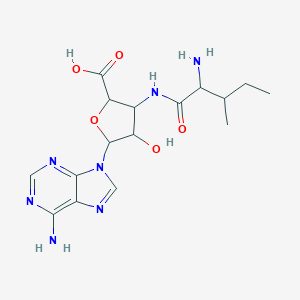
![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)
